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Compound of Interest

Compound Name: tert-Butyl 1-iodoethyl carbonate

CAS No.: 106776-73-2

Cat. No.: B8564290 Get Quote

Executive Summary
tert-Butyl 1-iodoethyl carbonate is a bifunctional alkylating agent used to introduce a bio-

labile carbonate promoiety into drug molecules. Structurally, it combines a lipophilic tert-butyl

group with a reactive

-iodoethyl center.

It is a variant of the "axetil" or "proxetil" class of prodrug linkers (e.g., as seen in Cefuroxime

axetil or Cefpodoxime proxetil). Its primary utility lies in masking carboxylic acids or phenols to

improve oral bioavailability, membrane permeability, and metabolic stability. Upon absorption,

the carbonate linkage undergoes enzymatic hydrolysis by non-specific esterases, releasing the

active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.

Chemical Identity & Properties
Nomenclature

Preferred IUPAC Name:tert-Butyl (1-iodoethyl) carbonate

Systematic Name: 1-Iodoethyl 2-methylpropan-2-yl carbonate

CAS Registry Number: Not widely listed (Niche Intermediate); Analogous to 1-chloroethyl

derivative (CAS: 98015-51-1).
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Physicochemical Properties (Predicted)
Note: As a reactive intermediate, specific experimental data is limited. Values below are

calculated based on structure-property relationships of analogous

-haloalkyl carbonates.

Property Value (Estimated) Rationale

Molecular Formula -

Molecular Weight 272.08 g/mol
High due to Iodine atom (126.9

g/mol ).

Physical State Yellowish Liquid

Iodine-containing alkyl

carbonates are often colored

liquids.

Boiling Point ~60–65 °C (at 0.5 mmHg)
Higher than Cl-analog due to

polarizability of Iodine.

Density ~1.35 – 1.45 g/cm³ Heavy atom effect of Iodine.

Solubility Soluble in DCM, EtOAc, THF
Lipophilic tert-butyl group

drives organic solubility.

Stability Low
Sensitive to light, heat, and

moisture (hydrolysis).

Synthesis Protocol
The synthesis involves a two-step sequence: (1) Formation of the

-chloro carbonate intermediate, followed by (2) Halogen exchange (Finkelstein reaction).

Reaction Scheme Visualization
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Figure 1: Two-step synthetic pathway for tert-Butyl 1-iodoethyl carbonate.

Detailed Methodology
Step 1: Synthesis of tert-Butyl 1-chloroethyl carbonate

Principle: Nucleophilic substitution of the acyl chloride by tert-butanol.

Reagents: 1-Chloroethyl chloroformate (1.0 equiv), tert-Butanol (1.0 equiv), Pyridine (1.1

equiv), Dichloromethane (DCM).

Protocol:

Dissolve tert-butanol and pyridine in anhydrous DCM under an inert atmosphere (

).

Cool the solution to 0°C using an ice bath.

Add 1-chloroethyl chloroformate dropwise over 30 minutes. Note: Exothermic reaction.

Allow the mixture to warm to room temperature and stir for 3–4 hours.

Workup: Wash with 1N HCl (to remove pyridine), followed by saturated

and brine. Dry over

and concentrate in vacuo.

Purification: Vacuum distillation is recommended to obtain the pure chloro-intermediate.
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Step 2: Finkelstein Exchange (Chlorine

Iodine)
Principle:

substitution driven by the precipitation of NaCl in acetone.

Reagents: tert-Butyl 1-chloroethyl carbonate (from Step 1), Sodium Iodide (NaI, 1.5 equiv),

Anhydrous Acetone.

Protocol:

Dissolve the chloro-carbonate in anhydrous acetone.

Add NaI (dried) in one portion.

Heat the mixture to reflux (60°C) for 4–6 hours protected from light (wrap flask in foil).

Observation: A white precipitate (NaCl) will form.

Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve the residue in Ethyl

Acetate (EtOAc) and wash with 5% sodium thiosulfate (to remove free iodine) and water.

Storage: The product is unstable. Use immediately or store at -20°C under argon in the

dark.

Mechanism of Action: Prodrug Activation
This moiety is designed to be a "double ester" type prodrug. It masks an acidic drug (Drug-

COOH) by forming an ester linkage. Once in the systemic circulation, it releases the active drug

through a cascade mechanism.

Activation Pathway
Enzymatic Hydrolysis: Esterases attack the terminal carbonate ester bond (less sterically

hindered than the drug-ester bond).
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Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously

decomposes.

Byproducts: The breakdown releases acetaldehyde,

, and tert-butanol.

Prodrug Molecule
(Drug-COO-CH(CH3)-O-CO-O-tBu)

Unstable Intermediate
(Drug-COO-CH(CH3)-OH)

 Step 1: Carbonate Cleavage

Esterase
(Hydrolysis)
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Active Drug
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Figure 2: Bio-activation pathway of a tert-butyl carbonate prodrug.

Critical Stability & Handling
Acid Sensitivity (The "tert-Butyl" Factor)
Unlike ethyl or isopropyl analogs, the tert-butyl group renders this compound sensitive to acid.

Mechanism: In the presence of strong Lewis or Brønsted acids, the tert-butyl group can

cleave via an
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mechanism to form isobutene and

.

Implication: Avoid acidic conditions during synthesis and purification. Do not use silica gel for

chromatography unless neutralized (e.g., with 1% triethylamine).

Thermal & Photostability
The C–I bond is weak (

50 kcal/mol).

Light: Exposure to UV/visible light causes homolytic cleavage, releasing free iodine radical (

), which turns the sample purple/brown.

Heat: Avoid temperatures >80°C to prevent decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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